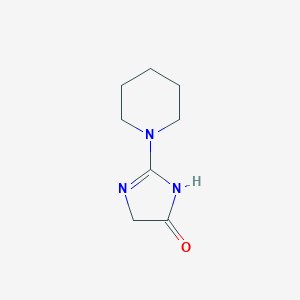2-(Piperidin-1-yl)-1H-imidazol-4(5H)-one
CAS No.:
Cat. No.: VC20318445
Molecular Formula: C8H13N3O
Molecular Weight: 167.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H13N3O |
|---|---|
| Molecular Weight | 167.21 g/mol |
| IUPAC Name | 2-piperidin-1-yl-1,4-dihydroimidazol-5-one |
| Standard InChI | InChI=1S/C8H13N3O/c12-7-6-9-8(10-7)11-4-2-1-3-5-11/h1-6H2,(H,9,10,12) |
| Standard InChI Key | QKVDVIAQWVZZHU-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)C2=NCC(=O)N2 |
Introduction
Chemical Identity and Structural Features
Molecular Structure
The compound comprises a partially saturated imidazol-4-one core substituted with a piperidine moiety at position 2. The imidazole ring exists in a tautomeric equilibrium between 1H-imidazol-4(5H)-one and 5H-imidazol-1(2H)-one forms, influencing its reactivity and interactions .
Table 1: Key Chemical Data
| Property | Value/Description | Source |
|---|---|---|
| CAS Number | 291519-21-6 | |
| Molecular Formula | ||
| Molecular Weight | 167.21 g/mol | |
| Tautomerism | 1H-imidazol-4(5H)-one ↔ 5H-imidazol-1(2H)-one |
Spectral Characterization
While direct spectral data for this compound is limited, analogous imidazole-piperidine derivatives exhibit:
-
IR: Strong absorption bands at ~1700 cm (C=O stretch) and ~3100 cm (N-H stretch) .
-
NMR: Piperidine protons resonate as multiplet signals at δ 1.5–2.5 ppm, while imidazole protons appear as singlets near δ 7.5–8.5 ppm .
Synthesis and Optimization
Reductive Amination
A common approach involves reductive amination of 4-oxoimidazole derivatives with piperidine. For example:
-
Intermediate Preparation: 2-Thioxoimidazolidin-4-one is alkylated with methyl iodide to form 2-methylthio derivatives .
-
Nucleophilic Substitution: Reaction with piperidine replaces the methylthio group, yielding the target compound .
Cyclocondensation
Alternative methods employ cyclocondensation of glyoxal derivatives with piperidine-containing amines under microwave irradiation, enhancing reaction efficiency .
Table 2: Synthetic Yields and Conditions
| Method | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Reductive Amination | 78–85 | THF, 18 h reflux, piperidine | |
| Microwave-Assisted | 90–95 | 100°C, 150 psi, 15 min |
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water .
-
Stability: Degrades under acidic conditions due to imidazole ring protonation; stable in neutral/basic environments .
Crystal Structure Analysis
X-ray diffraction of related compounds reveals:
-
Piperidine Conformation: Boat conformation with chair-to-boat transitions influencing hydrogen bonding .
-
Hydrogen Bonding: N-H···O and N-H···Cl interactions stabilize supramolecular assemblies .
Applications and Future Directions
Drug Development
-
Antipsychotics: Piperidine-imidazole derivatives are explored for schizophrenia treatment .
-
Anticancer Agents: Analogues inhibit RNA helicase DDX3, showing IC₅₀ values of 0.5–1 µM .
Material Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume